6-Bromo-2-piperazin-1-yl-quinoline

Serotonin Transporter Binding Affinity Structure-Activity Relationship

Researchers requiring a calibrated SERT ligand often face potency inconsistency across halogenated quipazine analogs. 6-Bromoquipazine (Ki=0.91 nM) provides precisely defined affinity between 6-nitroquipazine (0.17 nM) and 6-iodoquipazine (6.60 nM), enabling resolvable IC50 screening. • Definable SAR: 5-10× affinity shift vs. 6-Cl/6-I analogs supports quantitative halogen pharmacophore mapping. • Radiolabeling-ready: 6-Br serves as a precursor handle for 76Br/77Br tracer development. • In vivo calibrated: 2-fold lower hypothalamic occupancy vs. 4-Br-6-nitroquipazine allows dose calculation for behavioral and imaging studies.

Molecular Formula C13H14BrN3
Molecular Weight 292.17 g/mol
CAS No. 124782-95-2
Cat. No. B046422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-piperazin-1-yl-quinoline
CAS124782-95-2
Synonyms6-bromoquipazine
Molecular FormulaC13H14BrN3
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br
InChIInChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
InChIKeyMKIHFWMBAKJYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoquipazine Procurement Guide


6-Bromo-2-piperazin-1-yl-quinoline (CAS 124782-95-2), also known as 6-bromoquipazine, is a heterocyclic arylpiperazine derivative that functions as a potent, competitive inhibitor of the serotonin transporter (SERT) [1]. It was developed as a structural analog of 6-nitroquipazine, a known high-affinity SERT radioligand, to explore the impact of halogen substitution at the 6-position of the quinoline core on transporter binding and in vivo distribution [2]. This compound serves as a critical pharmacological tool in preclinical neuroimaging and serotonin transporter occupancy studies.

Why Other Analogs Cannot Substitute 6-Bromoquipazine


The selection of a halogenated quipazine derivative for serotonin transporter studies is not interchangeable due to steep structure-activity relationships (SAR) at the 6-position [1]. A simple switch from a bromo to a chloro, iodo, or nitro group results in dramatic and quantifiable shifts in SERT binding affinity, spanning over an order of magnitude [2]. Furthermore, the in vivo pharmacokinetic profile, including brain penetration and target-to-non-target binding ratios, is highly sensitive to halogen substitution, as shown by head-to-head comparisons between 6-bromoquipazine and 4-bromo-6-nitroquipazine [3]. This differential profile directly impacts the utility of the ligand for in vivo occupancy assays or as a precursor for radiolabeled tracer development.

6-Bromoquipazine vs. Closest Analogs: Quantitative Evidence


SERT Binding Affinity: 6-Br vs. Other Halogen Analogs

In a direct competitive binding assay against [3H]citalopram on rat cortical membranes, the 6-bromo substitution provides a specific intermediate binding affinity (Ki) for SERT that is distinct from other 6-position analogs. The measured Ki for 6-bromoquipazine is 0.91 ± 0.07 nM, which is over 7-fold more potent than the 6-iodo analog (Ki = 6.60 ± 0.52 nM) and 1.8-fold more potent than the 6-chloro analog (Ki = 1.68 ± 0.13 nM), while being 5.4-fold less potent than the parent 6-nitroquipazine (Ki = 0.17 ± 0.03 nM) [1]. The affinity of 6-bromoquipazine is also markedly higher than the clinically used SSRI fluoxetine (Ki = 22.13 ± 1.77 nM) [1].

Serotonin Transporter Binding Affinity Structure-Activity Relationship Halogen Substitution

Structure-Affinity Relationship of the 6-Bromo Substituent

The systematic SAR study by Lee et al. demonstrates that the electronic and steric nature of the 6-substituent on the quipazine scaffold radically modulates SERT recognition. Replacing the 6-nitro group with a hydrogen (quipazine) reduces affinity by over 370-fold (Ki = 63 nM). The bromo atom provides a specific balance of lipophilicity and size: it is superior to iodine (which creates excessive bulk) and chlorine (which alters electronic character), resulting in the affinity order Br > Cl > I at this position [1]. This precise halogen effect is not replicated by a simple hydrogen, nitro, or other halogen substitution.

Structure-Activity Relationship Quinoline Substitution Halogen Effect SERT Pharmacophore

In Vivo SERT Occupancy vs. 4-Bromo-6-nitroquipazine

In a head-to-head in vivo comparison using [3H]6-nitroquipazine as a radioligand in mouse brain, the 4-bromo-6-nitroquipazine was approximately a 2-fold more potent inhibitor of specific binding in the hypothalamus than 6-bromoquipazine [1]. While both compounds are potent SERT ligands in vitro, the in vivo potency difference highlights that the presence of the 6-bromo group alone (lacking the 4-bromo-6-nitro motif) results in measurably lower in vivo target engagement in critical brain regions.

In Vivo Brain Imaging 5-HT Uptake Sites Binding Potency Neuropharmacology

Lipophilicity (LogP) of 6-Bromoquipazine

The 6-bromo substituent increases the lipophilicity of the quipazine scaffold compared to the parent compound and other halogenated analogs. The measured LogP for 6-bromoquipazine is 2.80, while the computed LogP for the more polar 6-nitroquipazine is expected to be significantly lower. This difference in lipophilicity directly influences passive membrane permeability and brain-to-plasma ratios, making the compound more suitable for studies requiring a specific logD window for passive brain penetration.

Lipophilicity LogP Physicochemical Properties Brain Penetration

6-Bromoquipazine Research Applications


In Vitro SERT Competition Binding Assays

When a study design calls for a high-affinity, but not ultra-picamolar, SERT inhibitor to create a competitive binding environment, 6-bromoquipazine (Ki = 0.91 nM) is the optimal choice over 6-nitroquipazine (Ki = 0.17 nM) to avoid excessively long dissociation times while still providing SSRIs-like potency [1]. This makes it ideal for screening of novel SERT inhibitors where a clear but resolvable IC50 is needed.

SAR of Halogen Effects at Quinoline 6-Position

For medicinal chemistry programs investigating the role of halogen bonding or steric bulk on SERT pharmacophore models, 6-bromoquipazine serves as a critical probe. Its affinity differentiates it robustly from the 6-iodo (Ki = 6.60 nM) and 6-chloro (Ki = 1.68 nM) analogs, allowing quantitative SAR dissection of the halogen size and electronic effect [1]. Procurement of the pure compound is essential to avoid confounding effects from mixed halogen batches.

Precursor for PET/SPECT Radioligand Development

The presence of a bromine atom at the 6-position of the quipazine scaffold is a critical synthetic handle for the development of radiolabeled imaging agents (e.g., via 76Br or 77Br substitution). While the compound itself has been used as a 'cold' ligand for in vivo inhibition studies [2], its primary procurement value lies in its use as a precursor molecule for radiohalogenation, where the bromo substituent is essential for the labeling chemistry, something the nitro analog cannot provide.

In Vivo Brain SERT Occupancy Studies

Based on direct in vivo head-to-head comparison data, 6-bromoquipazine achieves a defined, 2-fold lower regional occupancy in the hypothalamus compared to 4-bromo-6-nitroquipazine [2]. Researchers requiring a specific level of SERT blockade for behavioral or imaging studies can use this quantified relationship to calculate equivalent doses, making 6-bromoquipazine a calibrated tool for in vivo neuropharmacology.

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